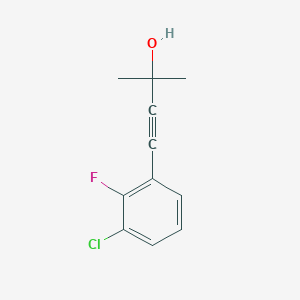

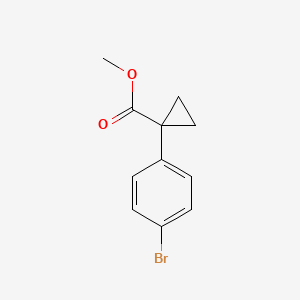

![molecular formula C11H13ClF3N B1452796 3-{[4-(Trifluoromethyl)phenyl]methyl}azetidine hydrochloride CAS No. 1203685-18-0](/img/structure/B1452796.png)

3-{[4-(Trifluoromethyl)phenyl]methyl}azetidine hydrochloride

Overview

Description

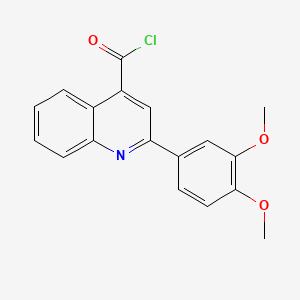

“3-{[4-(Trifluoromethyl)phenyl]methyl}azetidine hydrochloride” is an organofluorine compound . It has a molecular weight of 251.68 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H12F3N.ClH/c12-11(13,14)10-3-1-2-8(5-10)4-9-6-15-7-9;/h1-3,5,9,15H,4,6-7H2;1H . This indicates the molecular structure of the compound.Physical and Chemical Properties Analysis

The compound is a powder that is stored at room temperature . It has a molecular weight of 251.68 .Scientific Research Applications

Synthesis and Chemical Properties

Azetidines and their derivatives, including compounds structurally related to 3-{[4-(Trifluoromethyl)phenyl]methyl}azetidine hydrochloride, are pivotal in the synthesis of various heterocyclic compounds due to their unique chemical reactivity. For example, the rearrangement of 2-aryl-3,3-dichloroazetidines has been studied, revealing the formation of aziridines and 1-alkyl-2-aroylaziridines through ring contraction and hydrolysis processes, respectively (Dejaegher, Mangelinckx, & de Kimpe, 2002). This highlights the potential of azetidine derivatives in synthesizing complex heterocyclic structures.

Medicinal Chemistry and Drug Design

In the realm of medicinal chemistry, azetidine derivatives serve as key intermediates for the synthesis of various biologically active molecules. For instance, certain azetidine compounds have been identified as potent neurokinin-1 receptor antagonists with significant solubility in water, indicating their potential for intravenous and oral administration in clinical settings (Harrison et al., 2001). Such findings underscore the importance of azetidine derivatives in the development of new therapeutic agents.

Material Science and Energetic Compounds

In material science, azetidine derivatives, especially those containing energetic groups like bromoacetylene, have been explored for their potential in various applications. The synthesis of 3-(bromoethynyl)azetidine, for example, has been optimized for scale-up production due to its high energy content, highlighting the utility of azetidine derivatives in the synthesis of high-energy materials for industrial applications (Kohler et al., 2018).

Antibacterial Applications

Azetidine derivatives have also shown promise in antibacterial applications. Compounds synthesized from azetidinones have been evaluated for their antimicrobial activities against various bacterial strains, demonstrating significant antibacterial potential (Shah et al., 2017). This suggests the potential of azetidine derivatives in the development of new antimicrobial agents to combat resistant bacterial infections.

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Mechanism of Action

Target of Action

It is known that the compound belongs to the class of organic compounds known as trifluoromethylbenzenes . These compounds contain a benzene ring substituted with one or more trifluoromethyl groups .

Mode of Action

The trifluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, potentially influencing its interaction with its targets .

Pharmacokinetics

The trifluoromethyl group can enhance the metabolic stability of the compound, which may influence its bioavailability .

Properties

IUPAC Name |

3-[[4-(trifluoromethyl)phenyl]methyl]azetidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F3N.ClH/c12-11(13,14)10-3-1-8(2-4-10)5-9-6-15-7-9;/h1-4,9,15H,5-7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBDLPYRHZMBWMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)CC2=CC=C(C=C2)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

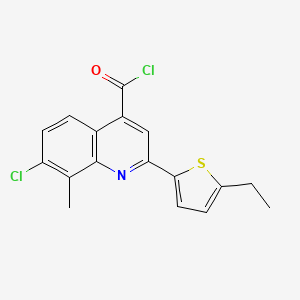

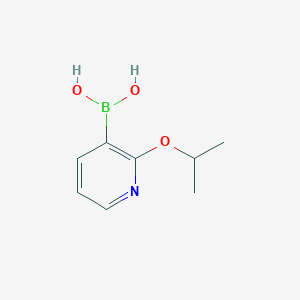

![4,5,6,7,8,9,10,11,12,13-Decahydrocyclododeca[b]thiophene-2-carbonyl chloride](/img/structure/B1452719.png)

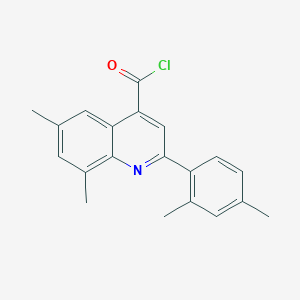

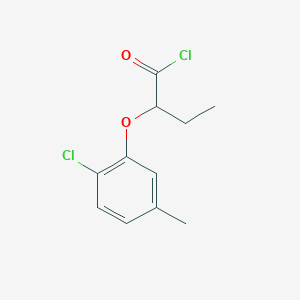

![3-[(2-Chloro-4-fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1452722.png)

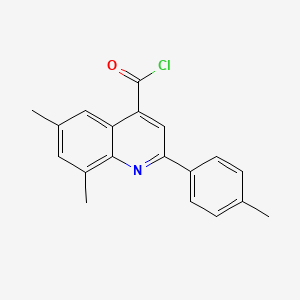

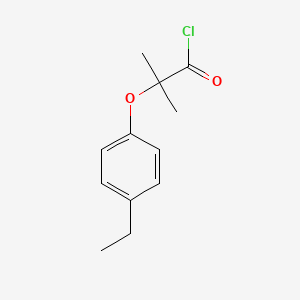

![2-[(4-Bromobenzyl)oxy]-5-chlorobenzoyl chloride](/img/structure/B1452724.png)